N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that features a furan ring, a triazine ring, and a phenyl group
Preparation Methods
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between furan-2-carbaldehyde and 5-phenyl-1,2,4-triazin-3-amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, which may have different chemical and physical properties.
Reduction: The Schiff base can be reduced to form the corresponding amine, which can be further functionalized.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death and proliferation.
Comparison with Similar Compounds
N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and may have similar reactivity and applications.
Triazine derivatives: Compounds with the triazine ring are often used in agriculture as herbicides and in materials science for the development of polymers.
Schiff bases: These compounds, formed by the condensation of aldehydes and amines, have diverse applications in coordination chemistry and catalysis.
The uniqueness of this compound lies in its combination of the furan, triazine, and phenyl groups, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-2-5-11(6-3-1)13-10-16-19-14(17-13)18-15-9-12-7-4-8-20-12/h1-10H,(H,17,18,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGIXATEURLHC-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.